molecular formula C15H20N2O3 B181020 [3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid CAS No. 1033600-32-6

[3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid

Cat. No. B181020
M. Wt: 276.33 g/mol
InChI Key: DUANFASSZWBAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid, also known as 3-OPPPA, is a synthetic compound of acetic acid with a piperazine ring and a phenylpropyl side chain. It has been studied for its potential in various scientific applications, including drug synthesis and biochemical research.

Scientific Research Applications

Synthesis and Biological Activity

Research has demonstrated the synthesis and biological evaluation of compounds within the same chemical family, emphasizing their potential in medicinal chemistry and drug development. For instance, the study on the synthesis and biological activity of 3-acylmethylene-substituted 2-piperazinones reveals insights into the influence of substituents on biological activity, highlighting anti-inflammatory and analgesic properties (A. V. Milyutin et al., 1994). Similarly, the synthesis of N-substituted diethyl aspartates and N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters as potential inhibitors of aspartate transcarbamoylase offers a glimpse into the antimicrobial and antitumor capabilities of these compounds (P. Dutta & W. Foye, 1990).

Impurity Profile and Stability Studies

The determination of the impurity profile of ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, citrate, showcases the importance of characterizing byproducts in drug development for ensuring the purity and safety of pharmaceutical compounds (A. Thomasberger et al., 1999). Furthermore, the stability study of a new pharmaceutical substance under stressful conditions provides valuable data on the environmental resilience of such compounds, essential for the development of regulatory documents and formulation stability (T. Gendugov et al., 2021).

Chelating Properties and ACE Inhibition

Research on chelating polymers, including the synthesis and acid dissociation behavior of various N-substituted diaminopolyacetic acid monomers, contributes to the understanding of the chelating properties of such compounds, with implications for their use in metal ion sequestration and detoxification processes (R. M. Genik-Sas-Berezowsky & I. H. Spinner, 1970). Additionally, the synthesis and evaluation of perhydroazepin-2-one derivatives as angiotensin-converting enzyme (ACE) inhibitors highlight the potential therapeutic applications of these compounds in the treatment of hypertension and related cardiovascular conditions (H. Yanagisawa et al., 1988).

properties

IUPAC Name

2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-14(19)11-13-15(20)16-8-10-17(13)9-4-7-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUANFASSZWBAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)O)CCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388180
Record name [3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid

CAS RN

1033600-32-6
Record name [3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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